7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid
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Overview
Description
7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid is a fluorinated indole derivative Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a pre-formed indole derivative. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
- 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid
Comparison: Compared to these similar compounds, 7-Fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid is unique due to its indole core structure, which imparts different biological activities and chemical reactivity. The presence of the trifluoromethyl group further enhances its stability and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H5F4NO2 |
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Molecular Weight |
247.15 g/mol |
IUPAC Name |
7-fluoro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H5F4NO2/c11-6-2-1-5(10(12,13)14)4-3-7(9(16)17)15-8(4)6/h1-3,15H,(H,16,17) |
InChI Key |
NVCHZZAAYTWXIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C=C(N2)C(=O)O)F |
Origin of Product |
United States |
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